[3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride: is a complex organic compound with a unique structure that combines a benzoate ester with a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the morpholine group and the benzoate ester. Common reagents used in these reactions include alkynes, halides, and morpholine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of N-alkylated morpholine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Key pathways involved include the PI3K-AKT and MAPK signaling pathways, which play crucial roles in cell proliferation and survival.
Comparison with Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor in pharmaceutical production.
Palladium(II) acetate: A palladium compound used as a catalyst in organic reactions, particularly in cross-coupling reactions.
Uniqueness: [3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride is unique due to its combination of a benzoate ester and a morpholine derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3.ClH/c1-19-18-22(27-23(25)21-9-4-2-5-10-21)12-11-20(19)8-6-3-7-13-24-14-16-26-17-15-24;/h2,4-5,9-12,18H,13-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJJHXAMWGZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)C#CC#CCN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.